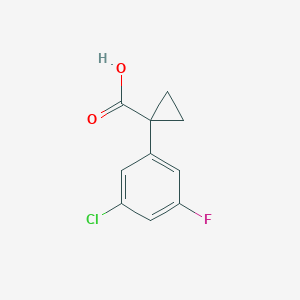
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is a compound with the CAS Number: 52448-15-4 . It is also known as (S)-2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
Indole derivatives, such as 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid, have been synthesized using various methods . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular formula of 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is C11H11ClN2O2 . The InChI code is 1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 .Chemical Reactions Analysis
Indole derivatives, including 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has led to interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Safety and Hazards
Orientations Futures
Indole derivatives, including 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis of novel indole derivatives and the investigation of their biological activities .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid involves the reaction of 5-chloroindole-2-carboxylic acid with ethylenediamine followed by a decarboxylation reaction.", "Starting Materials": [ "5-chloroindole-2-carboxylic acid", "Ethylenediamine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 5-chloroindole-2-carboxylic acid in diethyl ether and add ethylenediamine. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide to the mixture and stir for 1 hour. The pH should be around 12.", "Step 3: Acidify the mixture with hydrochloric acid to a pH of 2-3.", "Step 4: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the diethyl ether solution to obtain the product as a white solid." ] } | |
Numéro CAS |
1379832-13-9 |
Nom du produit |
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid |
Formule moléculaire |
C11H11ClN2O2 |
Poids moléculaire |
238.7 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



